Kalihinol Y

Description

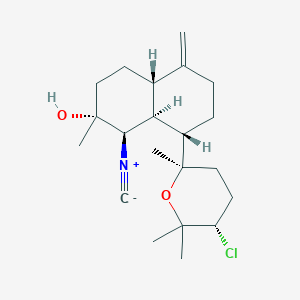

Structure

3D Structure

Properties

Molecular Formula |

C21H32ClNO2 |

|---|---|

Molecular Weight |

365.9 g/mol |

IUPAC Name |

(1R,2R,4aS,8S,8aS)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H32ClNO2/c1-13-7-8-15(21(5)12-10-16(22)19(2,3)25-21)17-14(13)9-11-20(4,24)18(17)23-6/h14-18,24H,1,7-12H2,2-5H3/t14-,15+,16+,17+,18-,20-,21-/m1/s1 |

InChI Key |

WNCZWKCUIVEIGJ-PGWLQFJSSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C(O1)(C)C)Cl)[C@H]2CCC(=C)[C@@H]3[C@@H]2[C@H]([C@](CC3)(C)O)[N+]#[C-] |

Canonical SMILES |

CC1(C(CCC(O1)(C)C2CCC(=C)C3C2C(C(CC3)(C)O)[N+]#[C-])Cl)C |

Synonyms |

kalihinol Y |

Origin of Product |

United States |

Discovery and Isolation Methodologies

Source Organisms and Marine Habitats

Kalihinol Y has been identified and isolated from marine sponges, which are primitive, multicellular aquatic animals known to be a prolific source of novel secondary metabolites. acs.org The specific sponges that produce this compound are found in diverse marine environments.

The genus Acanthella is a well-established source of kalihinane diterpenoids. acs.org These sponges are known to produce a wide array of highly functionalized diterpenes. acs.org Specifically, the marine sponge Acanthella cavernosa has been identified as a producer of this compound. acs.org One particular study involved the collection of this sponge from Fijian waters, which subsequently led to the isolation of this compound along with other known kalihinols like Kalihinol A, F, X, and Z. acs.org Sponges of this genus have been collected from various locations, including the Pacific Ocean and the South China Sea. acs.orgmdpi.com

In addition to the Acanthella genus, this compound has also been isolated from the marine sponge Phakellia pulcherrima. acs.orgnih.gov A chemical investigation of this sponge, collected in the Philippines, resulted in the isolation of several known members of the kalihinol family, including this compound (identified as compound 6 in the study). acs.org This finding was significant as it represented the first report of diterpenoids being isolated from a sponge of the Phakellia genus; previously, all known kalihinol diterpenoids had been sourced from Acanthella cavernosa. acs.orgnih.gov

| Source Organism | Genus | Collection Location (as reported) |

|---|---|---|

| Acanthella cavernosa | Acanthella | Fiji |

| Phakellia pulcherrima | Phakellia | Philippines |

Techniques for Natural Product Isolation

The process of isolating this compound from its marine sponge sources involves a series of established techniques in natural product chemistry. The general workflow begins with the extraction of organic compounds from the sponge biomass, followed by purification to separate the target compound from a complex mixture of other metabolites.

The initial step is typically a solvent extraction of the collected sponge material. env.go.jp Various organic solvents are used to draw out the secondary metabolites from the sponge tissue. jpionline.org Following extraction, the resulting crude extract is subjected to various chromatographic techniques for purification. mdpi.com

Commonly employed methods for the separation of kalihinols include:

Column Chromatography (CC): This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel (SiO₂) or Sephadex LH-20. mdpi.comresearchgate.net

Flash Chromatography: A variation of column chromatography that uses pressure to speed up the separation process. mdpi.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to isolate the pure compound. mdpi.com Both normal-phase and reversed-phase HPLC may be utilized. researchgate.net

Once isolated, the structure of this compound is confirmed through detailed analysis of its spectroscopic data, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgnih.gov

| Technique | Purpose | Reference in Kalihinol Isolation Context |

|---|---|---|

| Solvent Extraction | Initial removal of metabolites from sponge biomass | env.go.jpjpionline.org |

| Silica Gel Column Chromatography | Separation of compounds based on polarity | mdpi.comresearchgate.net |

| Sephadex LH-20 Column Chromatography | Separation of compounds based on size | mdpi.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Final purification to yield pure compound | mdpi.com |

| Spectroscopic Analysis (NMR, MS) | Structural elucidation and identification | acs.orgnih.gov |

Structural Elucidation Approaches

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are fundamental in the initial stages of structural elucidation, providing crucial information about the molecular formula, functional groups, and the arrangement of atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including complex natural products like kalihinol Y. Both 1H and 13C NMR data are essential for assigning individual proton and carbon signals and understanding their connectivity.

Complete 1H and 13C NMR assignments for this compound have been achieved through the use of 2D NMR experiments such as HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) acs.org. HMQC experiments correlate proton signals with the carbons they are directly attached to, while HMBC experiments reveal correlations between protons and carbons separated by two or three bonds, providing information about the molecule's connectivity and skeletal structure acs.org.

Diagnostic spectroscopic features established from previous work on related kalihinol compounds are particularly helpful in assigning structures within this family acs.org. For this compound, 13C NMR shifts of specific carbons, such as C-11 and C-15, are indicative of the presence of the tetrahydropyranyl ring acs.org. Additionally, the broad 13C NMR signal at a specific chemical shift is consistent with the 14N coupling due to the isonitrile functional group attached to C-5 acs.org.

Analysis of coupling patterns in 1H NMR spectra provides insights into the relative orientation of protons and helps confirm ring structures and their conformations, such as the trans-decalin arrangement in this compound acs.org.

High-Resolution Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is vital for determining the accurate molecular mass of a compound, which in turn allows for the determination of its elemental composition or molecular formula acs.org. This information is crucial for confirming the proposed structure derived from NMR data.

For this compound, HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) has been used to determine its molecular formula, such as C21H32ClN2O acs.org. This technique provides a highly accurate mass-to-charge ratio for the molecular ion, allowing for the calculation of the precise elemental composition acs.org.

Mass spectrometry can also provide fragmentation patterns that offer additional structural information, although the primary role in the initial elucidation of this compound appears to be the confirmation of its molecular formula acs.org.

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of atoms and their relative stereochemistry, provided that suitable crystals can be obtained researchgate.netfrontiersin.orgpan.plrsc.org. While spectroscopic methods like NMR can provide information about relative stereochemistry, X-ray crystallography is often used to confirm these assignments and to determine the absolute configuration when combined with anomalous dispersion effects mdpi.comresearchgate.net.

Although direct mention of X-ray crystallography being used for the initial structural elucidation of this compound itself was not prominent in the search results, X-ray diffraction studies have been successfully applied to determine the structures and relative stereochemistry of other kalihinol family members, such as kalihinol A and kalihinene researchgate.netacs.orgacs.org. The structural similarity within the kalihinol family means that crystallographic data from related compounds can support the structural assignments of this compound acs.org.

For example, X-ray crystallography has been used to determine the absolute stereostructures of several kalihinols featuring a trans-decalin ring with a tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring researchgate.net. This technique, often in combination with 2D NMR and CD spectroscopy, has been instrumental in establishing the configurations at various stereocenters in kalihinane diterpenoids researchgate.net.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule establishes the precise spatial arrangement of its atoms and is crucial for a complete structural description. While X-ray crystallography with anomalous dispersion is a direct method for absolute configuration determination, other techniques like CD (Circular Dichroism) spectroscopy and comparison with compounds of known absolute configuration are also employed mdpi.comresearchgate.netpsu.edu.

For the kalihinol family, the absolute configuration of kalihinol A has been determined using the CD exciton (B1674681) chirality method applied to a bis-p-bromobenzamide derivative acs.orgpsu.edu. This was the first report of absolute stereochemistry in the kalihinol tetrahydropyran series and confirmed a provisional assignment made based on CD measurements for a ketone derived from this compound psu.edu. This indicates that studies on this compound contributed to the understanding of the absolute stereochemistry within this class of compounds psu.edu.

Comparison of spectroscopic data, including NMR and CD, with synthesized compounds of known absolute configuration is another strategy used in the determination of absolute stereochemistry for marine natural products mdpi.comscispace.com.

While a specific, detailed account of the absolute configuration determination solely for this compound was not the primary focus of the search results, the literature indicates that its stereochemistry was considered in the context of related kalihinols, and provisional assignments were made based on spectroscopic data, later supported by studies on kalihinol A psu.edu. The synthesis of (-)-kalihinol Y has also been reported, which would inherently involve the determination or confirmation of its absolute configuration researchgate.netsemanticscholar.orgresearchgate.net.

Biosynthetic Investigations and Pathways

Proposed Biosynthetic Routes to Kalihinane Diterpenoids

The biosynthesis of all terpenoids, including diterpenoids, originates from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jmb.or.kr In plants and many microorganisms, these precursors are used to form geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenoids. jmb.or.kr

For kalihinane diterpenoids, a plausible biosynthetic pathway is proposed to commence from GGPP. This linear precursor undergoes a series of cyclization reactions to form the characteristic decalin core of the kalihinane skeleton. A key proposed step involves the formation of bicyclic intermediates, such as cis- and trans-fused bifloradiene hydrocarbons. psu.edu These intermediates are believed to be central to the biogenesis of kalihinenes and the more complex kalihinols. psu.edu

Further diversification of the kalihinane scaffold leads to the variety of observed natural products. Scheme 1 outlines a detailed proposed biosynthetic pathway. Following the initial cyclizations to form intermediates like bifloradienes, subsequent enzymatic modifications are thought to occur. psu.edu These modifications can include oxidation, cyclization to form the tetrahydropyran (B127337) or tetrahydrofuran (B95107) rings, and the introduction of various functional groups. For instance, cyclization could occur at C-15 to generate the furan (B31954) series of metabolites or at other positions to yield the pyran structures, such as that found in Kalihinol A. psu.edu Kalihinol Y is distinguished by a tetrahydropyran ring and an exocyclic methylene (B1212753) group at the C-10 position. mdpi.com

Table 1: Key Steps in the Proposed Biosynthesis of Kalihinane Diterpenoids

| Step | Precursor | Key Intermediate(s) | Product Class | Reference |

|---|---|---|---|---|

| 1. Precursor Formation | IPP and DMAPP | Geranylgeranyl diphosphate (GGPP) | Diterpenoid Precursor | jmb.or.kr |

| 2. Core Cyclization | GGPP | cis and trans-fused bifloradienes | Kalihinene Skeleton | psu.edu |

| 3. Heterocycle Formation | Kalihinene intermediate | - | Kalihinol (Tetrahydropyran/furan ring) | psu.edu |

| 4. Functionalization | Kalihinol skeleton | - | this compound (and other analogues) | mdpi.com |

Enzymatic Transformations in Isocyanoterpene Biosynthesis

The introduction of the isonitrile (–N≡C) functional group is a critical and defining step in the biosynthesis of this compound and related compounds. While the specific enzymes for kalihinane biosynthesis have not been fully characterized, general pathways for isocyanide formation in nature have been proposed. acs.organnualreviews.org

One common pathway in marine organisms is thought to involve the direct substitution of a precursor amine with a cyanide equivalent, or a related mechanism involving an activated intermediate. acs.org The biosynthesis of complex natural products often involves enzymes like oxidoreductases, which catalyze stereo- and regiospecific oxidations that are difficult to achieve through conventional chemical synthesis. nih.gov It is highly probable that cytochrome P450 monooxygenases or similar enzymes are involved in the hydroxylation and cyclization steps that form the heterocyclic rings of the kalihinols.

The genetic basis for the production of these metabolites lies within biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.kr These are contiguous sets of genes in an organism's genome that encode the necessary enzymes for a specific biosynthetic pathway. nih.govbiorxiv.org The identification and characterization of BGCs responsible for kalihinol biosynthesis would provide definitive insights into the enzymatic machinery, including the specific isonitrile synthetase. While BGCs for some isonitrile-containing compounds have been identified in bacteria and fungi, the clusters for marine-derived diterpenoids like kalihinols remain an active area of investigation. annualreviews.orgcore.ac.ukescholarship.org

Precursor Incorporation Studies

A powerful method for elucidating biosynthetic pathways is the use of labeled precursor incorporation studies. In these experiments, isotopically labeled compounds are supplied to the producing organism, and the resulting natural products are analyzed to determine if the label has been incorporated.

Such studies have been performed on marine sponges that produce terpene metabolites. For example, precursor incorporation studies on the sponge Stylotella aurantium have been used to investigate the biosynthesis of related terpene metabolites and the interconversion between isonitrile (R–NC) and isothiocyanate (R–NCS) groups. mdpi.compsu.edu In one study, synthetic, radiolabeled farnesyl isocyanide was fed to the sponge and was shown to be converted into the corresponding radioactive farnesyl isothiocyanate, providing direct evidence for this biochemical transformation. psu.edu Although not performed directly on this compound, these studies on analogous compounds in similar organisms lend strong support to the proposed biosynthetic logic, where an isonitrile is formed first and may be subsequently modified. psu.eduacs.org These experiments are crucial for validating hypothetical pathways derived from structural analysis and for identifying the true precursors in the complex marine environment.

Chemical Synthesis of Kalihinol Y and Congeners

Total Synthesis Strategies and Accomplishments

Total synthesis efforts towards kalihinol Y and its congeners have aimed to construct the core bicyclic or tricyclic systems and precisely install the various substituents and stereocenters. Accomplishments in this area include the synthesis of key intermediates and, in some cases, the total synthesis of specific kalihinol family members. Early syntheses of kalihinols A and Y, and 10-epi-kalihinol I were reported, although without subsequent biological evaluation of the synthetic material acs.org. More recent efforts have focused on developing more concise and stereocontrolled routes, often with the goal of generating analogues for biological studies nih.govescholarship.orguci.edunih.govacs.orgresearchgate.net.

One notable achievement is the enantioselective synthesis of kalihinol B, which provided a blueprint for accessing simplified analogues acs.orgresearchgate.net. Another approach successfully achieved a stereocontrolled synthesis of kalihinol C through an iterative cycloaddition strategy nih.govbc.edu. Using intermediates from their kalihinol A synthesis, researchers also synthesized (−)-kalihinol Y and (−)-10-epi-kalihinol I, confirming their absolute structures unizg.hrresearchgate.net.

Retrosynthetic Analyses and Strategic Disconnections

Retrosynthetic analysis of this compound and its congeners typically involves dissecting the molecule into simpler, readily available precursors. Common strategies include identifying key disconnections that allow for the convergent assembly of the polycyclic core and the introduction of the pendant groups and functional handles.

For the kalihinane skeleton, disconnections often target the bonds forming the fused ring systems. Approaches have involved constructing the decalin core through reactions like intramolecular Diels-Alder cycloadditions or Robinson annulations acs.orgescholarship.orgunizg.hr. The introduction of the isonitrile group and the oxygen-containing heterocycles (tetrahydrofuran or tetrahydropyran) are also crucial considerations in the retrosynthetic plan. Some strategies propose a hypothetical biosynthesis involving a 'protokalihinol' intermediate, which can inform chemical synthesis approaches nih.gov.

Key Synthetic Methodologies and Reactions

The synthesis of this compound and its congeners relies on a variety of key synthetic methodologies and reactions to construct the complex molecular architecture and control stereochemistry.

Key reactions employed in kalihinol synthesis include:

Intramolecular Diels-Alder reactions: Used to construct the cis-decalin ring system, which is subsequently isomerized to the trans-decalin acs.orgunizg.hrresearchgate.net.

Robinson annulation and Piers-type annulation: Employed in divergent synthetic plans to rapidly assemble the decalin framework escholarship.orgnih.gov.

Epoxidation: Used to introduce oxygen functionalities and set the stage for subsequent transformations acs.orgnih.gov.

Nucleophilic additions: Including Grignard additions, for introducing alkyl groups bc.edu.

Isonitrile installation: Methods for introducing the isonitrile group are critical, including stereoinvertive nucleophilic substitution of tertiary trifluoroacetates with trimethylsilyl (B98337) cyanide acs.orgacs.org. A new method for isonitrile synthesis involving difluorocarbene-mediated isonitrile synthesis has also been reported nih.gov.

Oxidative cyclization: Proposed in hypothetical biosynthetic pathways and potentially relevant for forming the tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings from a pendant prenyl unit nih.gov.

Alkene isomerization: Methods, such as alkoxide-directed isomerization, have been developed to access specific alkene geometries found in the kalihinol skeleton nih.govbc.edu.

Iterative cycloaddition: A strategy using building blocks like 'heterodendralene' to establish the stereotetrad with good selectivity nih.govbc.edu.

Stereoselective and Enantioselective Synthesis

Achieving high stereoselectivity and enantioselectivity is paramount in the synthesis of this compound and its congeners due to the presence of multiple contiguous stereocenters. Various strategies have been developed to control the relative and absolute stereochemistry.

Approaches to stereocontrol include:

Substrate-controlled diastereoselective transformations: Used to install specific functional groups and stereocenters on the pre-existing cyclic framework acs.org.

Catalytic asymmetric reactions: For example, catalytic asymmetric Michael addition has been used to obtain enantioenriched precursors nih.gov.

Stereoinvertive nucleophilic substitution: A key method for the stereoselective installation of the tertiary isonitrile group acs.orgacs.org.

Alkoxide-directed isomerization: Used for stereocontrolled alkene geometry nih.govbc.edu.

Iterative cycloaddition strategies: Designed to establish multiple stereocenters in a single operation with controlled selectivity nih.govbc.edu.

Despite these advancements, controlling stereochemistry in these densely functionalized molecules remains a challenge in kalihinol synthesis bc.edu.

Challenges in Polycyclic Diterpenoid Synthesis

The synthesis of polycyclic diterpenoids like this compound is fraught with challenges inherent to their structural complexity. These challenges include:

Construction of multiple fused rings: Efficiently and selectively forming the bicyclic or tricyclic core structures.

Control of multiple stereocenters: Precisely setting the configuration at numerous chiral centers, often in close proximity.

Introduction of sensitive functional groups: Incorporating functionalities like the isonitrile group, which can be reactive under various synthetic conditions.

Regio- and chemoselectivity: Achieving desired transformations in the presence of multiple reactive sites. Common problems of regio- and chemoselectivity have been encountered in the synthesis of the kalihinol class nih.gov.

Length of synthetic routes: Early syntheses were often lengthy, highlighting the complexity of these molecules acs.org. Developing concise and efficient routes remains a goal.

Unexpected rearrangements or side reactions: As seen with unexpected hydride shifts that have hampered efforts to synthesize certain kalihinol analogues escholarship.org.

Divergent Synthetic Routes to Kalihinol Analogues

Divergent synthetic routes are valuable for accessing a range of kalihinol analogues from common intermediates. This approach allows for the exploration of structure-activity relationships and the identification of simplified structures with retained or improved biological activity.

Strategies for divergent synthesis include:

Utilizing common intermediates: Employing advanced intermediates from the synthesis of a natural kalihinol to prepare various analogues unizg.hrresearchgate.net.

Modular assembly: Designing synthetic plans where different pendant groups or modifications can be introduced at later stages of the synthesis acs.org.

Synthesis from readily available precursors: Developing routes that start from simpler, inexpensive materials to access ICT-like structures nih.gov.

Divergent synthesis efforts have successfully generated several kalihinol analogues, some of which have shown potent antimalarial activity, sometimes comparable to or exceeding that of the natural products escholarship.orgnih.govresearchgate.net. This demonstrates that significant structural simplifications can be made while retaining biological potency, which is important for developing potential therapeutic leads nih.govresearchgate.net.

Structure Activity Relationship Sar Studies and Analogue Synthesis

Design and Synthesis of Simplified Kalihinol Analogues

The complex structure of kalihinol natural products, characterized by multiple stereocenters and intricate ring systems, presents a significant hurdle for extensive medicinal chemistry efforts. nih.gov To overcome this, researchers have focused on designing and synthesizing simplified analogues that retain the core biological activity while being more synthetically accessible. acs.orgresearchgate.net

A pivotal strategy in this endeavor has been the truncation of the complex pendant heterocycles found in natural kalihinols. acs.orgnih.gov The synthesis of analogues where the tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring is replaced with a simple isopropyl group has demonstrated that these complex rings are not essential for potent antimalarial activity. nih.gov For instance, the synthesis of (+)-cedrelanol, a simplified precursor, allowed for the generation of various bis-isonitrile analogues. acs.org

Further simplification led to the development of analogues with different decalin scaffolds. Notably, potent isonitrile-bearing compounds were synthesized in just three steps from the readily available sesquiterpenoid sclareolide. acs.orgnih.gov These efforts have not only provided more accessible compounds for biological evaluation but have also broadened the understanding of the structural requirements for activity. acs.org The synthesis of kalihinol-based chemical probe precursors has also been a key focus, aiming to create molecules with functional handles for mechanism of action studies. acs.orgnih.gov These precursors, often featuring a primary hydroxyl group, can be readily modified through esterification or click chemistry to attach reporter groups. acs.org

A significant breakthrough was the development of a concise, enantioselective synthesis of (+)-kalihinol B, the tetrahydrofuran isomer of kalihinol A. acs.orgnih.gov This 12-step synthesis provided a blueprint for accessing a variety of kalihinane analogues and confirmed the feasibility of producing these complex molecules in the laboratory. acs.orgnih.gov This work, along with other synthetic endeavors, has been instrumental in providing material for detailed structure-activity relationship (SAR) studies. nih.govunizg.hr

Elucidation of Structural Determinants for Biological Activity

Through the synthesis and biological evaluation of a wide array of Kalihinol Y analogues, key structural features responsible for their potent antimalarial activity have been identified. nih.govwikipedia.org These studies have systematically probed the importance of the isonitrile groups, the decalin core, and the pendant heterocycles. nih.govnih.govunizg.hr

The isonitrile functional group is unequivocally essential for the potent antimalarial activity of the kalihinol family. nih.govnih.gov Numerous studies have shown that the removal or replacement of the isonitrile groups leads to a complete loss of activity against Plasmodium falciparum. nih.govnih.gov For example, analogues where the isonitriles were replaced with isothiocyanates, formamides, nitriles, or azides showed no significant antimalarial activity. nih.gov

The presence of two isonitrile groups is generally correlated with higher antiplasmodial activity compared to mono-isonitrile analogues. nih.govacs.org However, the specific location of these groups can be varied to some extent without a complete loss of potency. acs.org While concerns about the metabolic stability of the isonitrile group have been raised, studies on simplified analogues have shown reasonable stability in the presence of liver microsomes, suggesting it may not be an inherent liability for further drug development. nih.govacs.org

The decalin core serves as the central scaffold for the kalihinol structure, and its stereochemistry plays a significant role in biological activity. unizg.hrnih.gov Most naturally occurring potent kalihinols possess a trans-fused decalin ring system. acs.orgnih.gov Synthetic efforts have largely focused on constructing this trans-decalin core, often through epimerization from a more easily accessible cis-decalin intermediate. unizg.hr

Initial hypotheses suggested that the complex pendant tetrahydrofuran or tetrahydropyran rings of the kalihinols were critical for their biological activity. However, SAR studies using simplified analogues have challenged this notion. acs.orgnih.gov The replacement of these heterocyclic rings with a simple isopropyl group resulted in compounds that retained high antimalarial potency. nih.gov This finding was a significant step towards simplifying the kalihinol scaffold for drug development, demonstrating that the complex heterocycle is not a strict requirement for activity. nih.govnih.gov

The synthesis of kalihinol B, the tetrahydrofuran-containing congener of the tetrahydropyran-containing kalihinol A, and the finding that it possessed nearly equal potency, further supported the idea that the specific nature of the oxygenated heterocycle was not a critical determinant of activity. acs.orgnih.gov These results have allowed chemists to focus on the core pharmacophore of the isonitrile-bearing decalin system. unizg.hr

Synthesis of Chemical Probe Molecules

To investigate the mechanism of action of kalihinols, researchers have designed and synthesized chemical probe molecules. nih.govacs.org These probes are analogues of potent kalihinols that incorporate a functional handle for the attachment of reporter groups, such as fluorophores or biotin, without significantly compromising their biological activity. acs.orgnih.gov

The synthesis of kalihinol-based precursors with a free primary hydroxyl group has been a key strategy. acs.orgnih.gov This hydroxyl group serves as a convenient point for modification, allowing for the appendage of various groups through straightforward chemical reactions like esterification or azide-alkyne cycloaddition ("click chemistry"). acs.org

An example of a successful chemical probe is MED6-131, a fluorescently-labeled kalihinol analogue featuring a JF549 fluorophore. nih.gov This probe retained potent antiplasmodial activity and was instrumental in cellular localization studies, helping to identify the parasite's apicoplast as a target. nih.gov Similarly, biotinylated analogues have been synthesized to facilitate affinity-based target identification studies. nih.gov The development of these chemical tools is crucial for unraveling the intricate biological pathways affected by this class of potent natural products. nih.govunizg.hr

Biological Activities and Mechanistic Investigations

Antiplasmodial Activity

Kalihinol Y and its analogues have shown potent activity against the human malaria parasite Plasmodium falciparum, including strains that are resistant to currently available drugs. nih.govacs.orgpharmaceutical-technology.comnih.govacs.orgescholarship.orgcontagionlive.com This broad-spectrum efficacy highlights its potential as a lead compound for the development of new antimalarial therapies.

Activity against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

Research has consistently shown that the kalihinol family of compounds, including analogues of this compound, are effective against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govacs.orgpharmaceutical-technology.comnih.govacs.orgescholarship.orgcontagionlive.com For instance, a potent analogue, MED6-189, exhibited excellent activity against drug-sensitive strains like 3D7 and NF54, as well as against chloroquine- and pyrimethamine-resistant strains such as Dd2, W2, and HB3. nih.gov This suggests that the mechanism of action of kalihinols is distinct from that of many existing antimalarial drugs, allowing them to bypass common resistance mechanisms. pharmaceutical-technology.comcontagionlive.com The isonitrile functional group is considered critical for this potent antimalarial activity. acs.org

Table 1: In Vitro Activity of Kalihinol Analogue MED6-189 against P. falciparum Strains

| Strain | Resistance Profile | IC₅₀ (nM) |

|---|---|---|

| 3D7 | Drug-Sensitive | 14 ± 2 |

| NF54 | Drug-Sensitive | 28 ± 5 |

| Dd2 | Chloroquine-Resistant | 47 ± 7 |

| W2 | Chloroquine-Resistant | 27 ± 5 |

| HB3 | Pyrimethamine-Resistant | 23 ± 2 |

Data sourced from a study on a potent kalihinol analogue. nih.gov

Efficacy against Other Plasmodium Species (P. knowlesi, P. cynomolgi)

The antiplasmodial activity of kalihinol analogues extends beyond P. falciparum. A synthetic analogue of the kalihinol family, MED6-189, has demonstrated effectiveness against other Plasmodium species, including P. knowlesi and P. cynomolgi. nih.govpharmaceutical-technology.com P. knowlesi is a significant cause of zoonotic malaria in Southeast Asia, and P. cynomolgi is a valuable model for studying P. vivax, another major human malaria parasite. nih.govresearchgate.net The broad efficacy of kalihinol analogues suggests their potential as pan-antimalarial drugs. nih.gov

Mechanistic Elucidation of Antiplasmodial Action

The unique mode of action of kalihinols contributes to their potency and ability to overcome drug resistance. nih.govpharmaceutical-technology.comscispace.comnih.gov Research indicates a multi-pronged attack on the parasite, primarily targeting essential cellular processes.

A key target of kalihinol analogues is the apicoplast, a non-photosynthetic plastid organelle found in Plasmodium parasites. nih.govpharmaceutical-technology.comcontagionlive.com This organelle is vital for the parasite's survival, as it is involved in the biosynthesis of essential metabolites like fatty acids and isoprenoids. nih.gov By disrupting the function of the apicoplast, kalihinol analogues effectively halt the parasite's growth and replication. pharmaceutical-technology.comcontagionlive.com This targeted action is particularly promising as the apicoplast is absent in human cells, suggesting a lower potential for host toxicity. contagionlive.com

Consistent with the disruption of the apicoplast, kalihinol analogues have been shown to inhibit lipid biogenesis in the parasite. nih.govpharmaceutical-technology.com Metabolomic and proteomic analyses have revealed that these compounds interfere with lipid metabolism during the asexual stage of the parasite's life cycle. nih.gov This inhibition of essential building block synthesis is a critical component of their antiplasmodial effect.

In addition to targeting the apicoplast and lipid synthesis, kalihinol analogues also interfere with cellular trafficking within the parasite. nih.govpharmaceutical-technology.com Genetic analyses have identified that mutations in the PfSec13 gene, which encodes a component of the parasite's secretory machinery, can lead to reduced susceptibility to these compounds. nih.gov This finding suggests that the kalihinols disrupt the transport of proteins and other essential molecules within the parasite, further contributing to their lethal effect.

Genetic Determinants of Susceptibility (e.g., PfSec13 Mutation)

Genetic and molecular analyses of the potent kalihinol analogue, MED6-189, have identified a key genetic determinant for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov Research has revealed that a mutation in the PfSec13 gene is associated with reduced susceptibility of the parasite to the drug. nih.govuga.edunih.gov The PfSec13 gene encodes a crucial component of the parasite's secretory machinery. researchgate.netnih.govuga.edu This finding suggests that the compound's efficacy is linked to the function of this protein and that alterations in the gene can confer a degree of resistance. Proteomics analyses further suggest a direct interaction between the SEC13 protein and MED6-189, indicating that the drug's mode of action and the mechanism of resistance are likely interconnected. nih.gov

In Vitro Efficacy Studies (e.g., SYBR Green Parasite Proliferation Assay)

The in vitro antimalarial potency of kalihinols has been extensively evaluated using methods such as the SYBR Green parasite proliferation assay. nih.govacs.org These studies have consistently demonstrated high efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov

Synthetic (+)-kalihinol B exhibited potent activity, with an IC₅₀ value of 8.4 nM against the drug-sensitive 3D7 strain and 4.6 nM against the chloroquine-resistant Dd2 strain. acs.org The simplified analogue, MED6-189, also showed excellent activity across a panel of strains. nih.gov

Below is an interactive table summarizing the 50% inhibitory concentrations (IC₅₀) of kalihinol compounds against various P. falciparum strains.

| Compound/Analogue | Strain | Resistance Profile | IC₅₀ (nM) |

| Kalihinol B | 3D7 | Drug-Sensitive | 8.4 acs.org |

| Dd2 | Chloroquine-Resistant | 4.6 acs.org | |

| MED6-189 | 3D7 | Drug-Sensitive | 14 ± 2 nih.gov |

| NF54 | Drug-Sensitive | 28 ± 5 nih.gov | |

| HB3 | Pyrimethamine/Chloroquine-Resistant | 23 ± 2 nih.gov | |

| Dd2 | Chloroquine-Resistant | 47 ± 7 nih.gov | |

| W2 | Chloroquine-Resistant | 27 ± 5 nih.gov |

Data represents the mean ± standard deviation where available. The assay measures the inhibition of parasite growth over a 72-hour period.

In Vivo Efficacy Studies in Animal Models (e.g., Humanized Mouse Model of Malaria)

The promising in vitro results have been substantiated by in vivo efficacy studies. researchgate.netnih.govnih.gov In a humanized mouse model of P. falciparum malaria, the kalihinol analogue MED6-189 demonstrated strong efficacy. uga.edunih.govescholarship.org The compound was able to eliminate the infection in the animal models, highlighting its potential as a therapeutic agent. nih.govescholarship.org These studies also noted no apparent hemolytic activity or other signs of toxicity in the treated animals. researchgate.netnih.govuga.edu

Other Reported Biological Activities

Beyond their potent antimalarial effects, compounds within the kalihinane diterpenoid class, including this compound, have been reported to possess other significant biological properties. mdpi.comnih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

The kalihinane family of natural products is known to demonstrate both antibacterial and antifungal activities. acs.orgnih.gov For instance, the closely related compound Kalihinol A has shown in vitro activity against the bacteria Bacillus subtilis and Staphylococcus aureus, as well as the fungus Candida albicans. acs.orgacs.org This suggests a broader antimicrobial potential for this structural class of compounds.

Anthelmintic Activity

This compound, isolated from the marine sponge Acanthella cavernosa, has been specifically identified as having anthelmintic properties. uq.edu.aunih.gov It is among several terpenoids from this source that have been noted for their potent activity against parasites. acs.orgnih.gov This activity further underscores the diverse antiparasitic profile of the kalihinol family of compounds. mdpi.comnih.gov

Pharmacological Implications and Drug Discovery Rationales

Kalihinol Scaffold as a Basis for Novel Antimalarial Agents

The kalihinol natural products, including Kalihinol A and Kalihinol B, have demonstrated potent activity against blood stages of both drug-sensitive and drug-resistant P. falciparum strains, often with IC₅₀ values in the low nanomolar range. mesamalaria.orgopenlabfoundation.orgnih.govfurman.edu This activity profile, coupled with their distinct chemical structures featuring an isonitrile functional group, positions the kalihinol scaffold as a valuable template for developing new antimalarial drugs. mesamalaria.orgnih.govnih.gov The isonitrile functional group appears to be critical for potent antimalarial activity within the isocyanoterpene family. nih.govnih.gov

Research has shown that simplified analogues of the kalihinols can retain potent antimalarial activity, suggesting that the complex heterocyclic rings present in some natural kalihinols may not be essential for activity. nih.govfurman.eduacs.org This finding is significant for drug discovery, as simpler structures are often easier to synthesize and optimize. nih.govfurman.eduacs.org Studies have explored the structure-activity relationship (SAR) of these compounds, investigating the impact of modifications to the decalin core and the position and configuration of the isonitrile group on antimalarial potency. nih.govacs.org

The potent activity against drug-resistant strains is particularly noteworthy, as it suggests a potential to circumvent existing resistance mechanisms. mesamalaria.orgopenlabfoundation.orgnih.govfurman.edu Furthermore, some studies indicate that kalihinol analogues may exert their antimalarial activity through a novel mode of action, distinct from currently available drugs. mesamalaria.orgopenlabfoundation.org This is crucial for combating the spread of drug resistance.

Targeting Parasite-Specific Metabolic Pathways

Investigations into the mechanism of action of kalihinol analogues, such as MED6-189 (a synthetic analogue of kalihinols A and B), have revealed that they primarily target the parasite's apicoplast. nih.govnih.govresearchgate.net The apicoplast is a non-photosynthetic organelle essential for the synthesis of fatty acids and isoprenoids in P. falciparum. nih.govresearchgate.net These metabolic pathways are distinct from those in the human host, making them attractive targets for selective antimalarial therapy. researchgate.net

Metabolomic and proteomic analyses indicate that kalihinol analogues interfere with lipid metabolism and trafficking during the asexual stage of the parasite's life cycle. nih.govbiorxiv.org Specifically, studies with fluorescently-labeled kalihinol analogues have confirmed the apicoplast as a major site of accumulation. nih.govescholarship.org The disruption of apicoplast function leads to the dysregulation of lipids, impacting key biological processes within the parasite. escholarship.org

Further evidence for apicoplast targeting comes from drug-drug interaction studies. nih.govbiorxiv.org For instance, the activity of MED6-189 was found to be antagonistic to that of fosmidomycin, a known inhibitor of the methylerythritol phosphate (B84403) (MEP) pathway located in the apicoplast, which is essential for isoprenoid biosynthesis. nih.govbiorxiv.org Supplementation with isopentenyl pyrophosphate (IPP), a product of the MEP pathway, partially rescued parasite replication inhibited by MED6-189, supporting the notion that the compound affects this pathway. nih.govbiorxiv.org However, the observation that IPP supplementation only allows parasites to survive for one additional cycle suggests that kalihinol analogues may have multiple mechanisms of action, potentially contributing to the difficulty in obtaining resistant parasites. nih.govescholarship.org

Strategies for Lead Compound Optimization

Optimizing kalihinol analogues for drug development involves refining their molecular structure to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing potential liabilities. preprints.orgresearchgate.net Strategies for lead optimization build upon the understanding of the kalihinol scaffold's SAR and its mechanism of action. nih.govacs.orgpreprints.orgresearchgate.net

Key strategies include:

Structure-Activity Relationship (SAR) Driven Optimization: Systematically modifying different parts of the kalihinol scaffold to understand their contribution to antimalarial activity and other properties. This involves synthesizing analogues with variations in the decalin core, the position and nature of substituents (especially the isonitrile group), and the heterocyclic ring system. nih.govacs.org

Simplification of the Scaffold: As simpler analogues have shown retained potency, simplifying the complex structure of natural kalihinols can improve synthetic accessibility and potentially enhance pharmacokinetic properties. nih.govfurman.eduacs.orgscienceopen.com

Addressing the Isonitrile Group: While the isonitrile group is crucial for activity, its potential metabolic instability needs to be addressed during optimization. nih.govacs.org Strategies may involve exploring bioisosteric replacements or structural modifications that protect the isonitrile from metabolic degradation while preserving activity.

Improving ADMET Properties: Lead optimization aims to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netscienceopen.comnih.gov This involves modifying the compound's physicochemical properties such as lipophilicity and solubility. preprints.orgscienceopen.comnih.gov

Computational Approaches: In silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, play a significant role in guiding the design and selection of analogues for synthesis and testing. researchgate.netmalariaworld.orgacs.orgescholarship.org These tools can help predict binding affinity to the target, potential off-target interactions, and ADMET properties. researchgate.netmalariaworld.orgacs.orgescholarship.org

Evaluating Activity Against Different Life Stages: While potent blood-stage activity is essential, evaluating the activity of analogues against other life stages of the parasite, such as liver stages and gametocytes, is important for developing a transmission-blocking or prophylactic agent. mesamalaria.orgnih.gov

Metabolic Stability Studies (e.g., Microsomal Stability)

Metabolic stability is a critical pharmacokinetic property evaluated during lead optimization to predict how readily a compound is metabolized by enzymes in the body, particularly in the liver. researchgate.netsrce.hr Poor metabolic stability can lead to rapid clearance and reduced in vivo efficacy. researchgate.netsrce.hr

In vitro metabolic stability studies are commonly performed using liver microsomes, which contain cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism. acs.orgsrce.hrbiorxiv.orgguidetomalariapharmacology.org Studies on kalihinol analogues have included assessments of their stability in the presence of liver microsomes, including human and murine liver microsomes. nih.govacs.org

Initial concerns regarding the potential instability of the isonitrile functional group, which is vital for the antimalarial activity of kalihinols, have been investigated. nih.govacs.org Interestingly, studies have shown that some potent kalihinol analogues exhibit reasonable stability towards microsomal metabolism. nih.govfurman.eduacs.orgfigshare.com For example, one representative analogue showed half-lives of 142 minutes in human liver microsomes and 87 minutes in murine liver microsomes. nih.govacs.org This suggests that the isonitrile group may not be an inherent metabolic liability in this class of compounds. nih.govacs.org

While microsomal stability primarily assesses CYP-mediated metabolism, further studies using hepatocytes, which contain a broader range of metabolic enzymes, can provide a more comprehensive picture of a compound's hepatic clearance. srce.hr These studies are essential for predicting in vivo pharmacokinetics and guiding further structural modifications to improve metabolic stability if needed.

Data Table: Representative Microsomal Stability Data for a Kalihinol Analogue

| Compound | Species | In Vitro System | Half-life (minutes) |

| (±)-Analogue 37 nih.govacs.org | Human | Liver Microsomes | 142 |

| (±)-Analogue 37 nih.govacs.org | Murine | Liver Microsomes | 87 |

Note: Data is representative and based on findings for a specific simplified kalihinol analogue.

The promising metabolic stability observed for some analogues, coupled with their potent antimalarial activity against resistant strains and novel mechanism of action, supports the continued development of the kalihinol scaffold for novel antimalarial therapies. mesamalaria.orgopenlabfoundation.orgnih.govnih.govacs.org

Future Research Directions and Unaddressed Questions

Complete Elucidation of Biosynthetic Pathways for Kalihinols

The intricate structure of Kalihinol Y and other related kalihinol compounds suggests a complex biosynthetic origin. While the general terpenoid pathway serves as a backbone, the specific enzymatic reactions leading to the characteristic kalihinane skeleton and the incorporation of isonitrile and other functional groups remain largely unknown. mdpi.comescholarship.org Future research must prioritize the complete elucidation of these biosynthetic pathways.

Key research objectives in this area include:

Identification and Characterization of Key Enzymes: Identifying the specific enzymes, such as terpene cyclases, P450 monooxygenases, and enzymes responsible for isonitrile group formation, is crucial. nih.govmdpi.com Techniques like genome mining of the source organism or its symbiotic microbes, followed by heterologous expression and in vitro enzyme assays, will be instrumental. nih.govmdpi.com

Isotopic Labeling Studies: Feeding isotopically labeled precursors to the sponge or its associated microorganisms can help trace the metabolic fate of atoms and delineate the sequence of bond formations and rearrangements. snscourseware.org

Understanding the Role of Symbiotic Microorganisms: It is hypothesized that symbiotic microorganisms residing within the sponge may be the true producers of kalihinols. Investigating the microbiome of Acanthella species and cultivating these symbionts could provide a direct route to studying the biosynthetic machinery.

A comprehensive understanding of the biosynthetic pathway will not only be a significant scientific achievement but will also open doors for biosynthetic engineering to produce this compound and novel analogues. nih.govmdpi.com

Discovery of Additional Biological Activities and Therapeutic Potential

This compound and its congeners have already demonstrated a range of biological activities, including antimalarial, antibacterial, antifungal, and cytotoxic effects. core.ac.ukmdpi.comacs.org However, the full therapeutic potential of this compound is likely yet to be discovered.

Future investigations should focus on:

Broad-Spectrum Antiviral and Antiparasitic Screening: Given its potent antimalarial activity, this compound should be screened against a wider range of parasites, including those responsible for other significant human diseases. acs.orgnih.gov Its potential as an antiviral agent against various viral families also warrants exploration.

Anti-inflammatory and Immunomodulatory Properties: Many marine natural products exhibit potent anti-inflammatory effects. Investigating the ability of this compound to modulate inflammatory pathways could reveal new therapeutic avenues for chronic inflammatory diseases.

Neurological and Neuroprotective Effects: The complex structure of this compound may allow it to interact with targets in the central nervous system. Studies to assess its potential neuroprotective or neuromodulatory activities could be highly valuable.

Systematic screening using high-throughput assays against diverse biological targets will be key to uncovering new and unexpected therapeutic applications for this remarkable compound.

Advanced Mechanistic Studies at the Molecular Level

While some insights into the mechanism of action of kalihinols exist, particularly their antimalarial activity through disruption of the parasite's apicoplast and vesicular trafficking, a detailed understanding at the molecular level is still lacking. scitechdaily.comnih.govbiorxiv.org

Future research should employ advanced techniques to:

Identify Direct Molecular Targets: Utilizing chemical proteomics approaches, such as activity-based protein profiling with tagged this compound probes, can help identify the specific proteins that the compound binds to and modulates. nih.gov

Structural Biology Studies: Obtaining co-crystal structures of this compound bound to its target proteins will provide invaluable atomic-level insights into the binding interactions and the mechanism of inhibition.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can complement experimental data by predicting binding modes, estimating binding affinities, and exploring the dynamic behavior of the this compound-target complex. researchgate.net

A clear understanding of the molecular mechanism is fundamental for rational drug design and for predicting potential off-target effects.

Rational Design and Synthesis of Next-Generation Analogues

The total synthesis of this compound and its analogues has been a significant achievement in organic chemistry. researchgate.netjohnwoodgroup.comescholarship.org This synthetic capability provides a powerful platform for creating next-generation analogues with improved properties.

Key strategies for analogue design and synthesis include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and evaluating the impact on biological activity will help to identify the key pharmacophoric features. nih.gov This information is crucial for designing more potent and selective analogues.

Simplification of the Molecular Scaffold: The complexity of the this compound structure presents a challenge for large-scale synthesis. Designing simplified analogues that retain the essential pharmacophore but are easier to synthesize is a critical goal. acs.orgnih.gov

Introduction of New Functional Groups: Incorporating novel functional groups can enhance potency, improve pharmacokinetic properties, or introduce new biological activities. nih.gov For example, attaching fluorescent tags can create valuable tools for mechanistic studies. nih.gov

The development of efficient and flexible synthetic routes will be paramount to exploring the chemical space around the kalihinol scaffold and optimizing its therapeutic potential. johnwoodgroup.com

Sustainable and Scalable Production Methods for this compound and Derivatives

The natural supply of this compound from marine sponges is limited and unsustainable. nih.govyale.edu To enable further research and potential clinical development, sustainable and scalable production methods are urgently needed.

Future research in this area should explore:

Total Synthesis Optimization: While total synthesis has been achieved, current routes are often long and low-yielding. Developing more efficient and cost-effective total syntheses is a major priority. nih.gov This may involve the development of novel synthetic methodologies and strategies.

Semi-synthesis from More Abundant Precursors: If a more readily available natural product with a related core structure can be identified, semi-synthetic approaches could provide a more practical route to this compound and its derivatives.

Biotechnological Production: As the biosynthetic pathway is elucidated, transferring the necessary genes into a microbial host like E. coli or yeast for fermentation-based production offers a highly promising avenue for sustainable and scalable synthesis. mdpi.comfrontiersin.orgresearchgate.net This approach, often referred to as synthetic biology, could revolutionize the production of this valuable compound. nih.gov

Addressing the challenge of sustainable production is a critical step in translating the scientific promise of this compound into tangible therapeutic benefits.

Q & A

Q. Basic Research Focus

- In vitro : Use dose-response assays (e.g., IC50 determination in cancer cell lines) with standardized incubation times and solvent controls (DMSO ≤0.1%). Include cytotoxicity assays (MTT or resazurin) to differentiate specific bioactivity from general toxicity .

- In vivo : Employ zebrafish or murine models for developmental or toxicity studies, ensuring adherence to ethical guidelines. For example, Kalihinol F’s copper chelation activity was validated in zebrafish with cal mutant comparisons .

How can researchers design experiments to investigate synergistic effects of this compound with other bioactive compounds?

Q. Advanced Research Focus

- Factorial design : Test this compound in combination with known agents (e.g., chemotherapeutics) using a checkerboard assay to calculate combination indices (e.g., Chou-Talalay method).

- Mechanistic overlap : Prioritize compounds with complementary pathways (e.g., copper-dependent enzymes if this compound acts via chelation) .

- Data validation : Replicate results across multiple cell lines and validate in vivo .

What purification strategies are effective for isolating this compound from complex natural product extracts?

Q. Basic Research Focus

- Chromatographic steps : Use flash chromatography for crude separation, followed by preparative HPLC with C18 columns. Optimize gradients using LC-MS-guided fractionation.

- Solvent systems : Employ a biphasic solvent (e.g., hexane-ethyl acetate-methanol) for countercurrent chromatography if polarity complicates separation .

How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Q. Advanced Research Focus

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in animal models. Use LC-MS/MS for quantification.

- Metabolite screening : Identify active/inactive metabolites via hepatic microsome assays.

- Model relevance : Ensure in vivo models (e.g., zebrafish for developmental defects) mirror human disease mechanisms .

What analytical techniques are critical for confirming the purity and stability of this compound?

Q. Basic Research Focus

- Purity : Use HPLC-DAD/ELSD (>95% purity threshold) and LC-HRMS to detect impurities.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via NMR and LC-MS. Report storage conditions (e.g., -80°C in amber vials) .

How should researchers design studies to compare this compound’s activity with structural analogs (e.g., Kalihinol F)?

Q. Advanced Research Focus

- Structure-activity relationship (SAR) : Synthesize or isolate analogs with modifications in key functional groups (e.g., hydroxyl or epoxide positions).

- Functional assays : Test analogs in parallel using standardized bioassays (e.g., copper chelation, cytotoxicity).

- Computational modeling : Dock analogs into target proteins (e.g., SOD1 for copper-related mechanisms) to predict binding affinity .

What are the methodological considerations for studying this compound’s mechanism of action?

Q. Advanced Research Focus

- Target identification : Use affinity chromatography or click chemistry to isolate protein targets. Validate via siRNA knockdown or CRISPR-Cas9.

- Pathway analysis : Employ RNA-seq or phosphoproteomics to map affected pathways.

- Chelation validation : If copper chelation is hypothesized, measure intracellular copper levels via ICP-MS after treatment .

How can researchers optimize experimental timelines for this compound studies?

Q. Basic Research Focus

- Pilot studies : Prioritize dose-range finding and assay optimization before full-scale experiments.

- Parallel workflows : Conduct purification, structural analysis, and bioassays concurrently.

- Documentation : Use electronic lab notebooks for real-time data tracking and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.